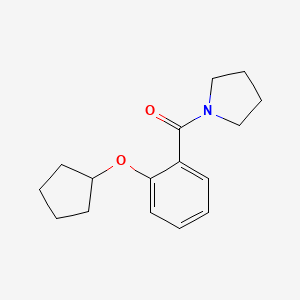
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone, also known as CPP, is a chemical compound that has gained attention for its potential use in scientific research. CPP is a synthetic opioid that has been found to have analgesic effects, similar to those of morphine, but with fewer side effects.
Wirkmechanismus
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone acts on the mu-opioid receptor in the brain, which is responsible for mediating pain relief and other opioid effects. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is also thought to act on other neurotransmitter systems in the brain, which may contribute to its analgesic and sedative effects.
Biochemical and Physiological Effects
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been found to have similar analgesic effects to morphine, but with fewer side effects such as respiratory depression and constipation. It has also been found to induce sedation and decrease anxiety in animal models. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a longer duration of action than morphine, which may make it a more desirable pain medication. However, more research is needed to fully understand the biochemical and physiological effects of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high yield and cost-effectiveness. It also has a well-established synthesis method and has been extensively studied for its analgesic effects. However, (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has limitations, including its potential for abuse and addiction. It is also important to note that (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has not been approved for human use, and more research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a pain medication, particularly for chronic pain conditions. Further research is also needed to fully understand the biochemical and physiological effects of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone and its potential side effects.
Synthesemethoden
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is synthesized through a multistep process that involves the reaction of 2-cyclopentyloxyphenol with pyrrolidine and then with methanone. The final product is obtained through purification and isolation techniques. The yield of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is typically high, making it a cost-effective compound for research purposes.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its analgesic effects and potential use as a pain medication. It has also been studied for its effects on the central nervous system, including its ability to induce sedation and decrease anxiety. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
(2-cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(17-11-5-6-12-17)14-9-3-4-10-15(14)19-13-7-1-2-8-13/h3-4,9-10,13H,1-2,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSISJOZFFRBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)


![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)


![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)
![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)
